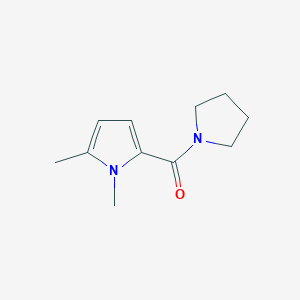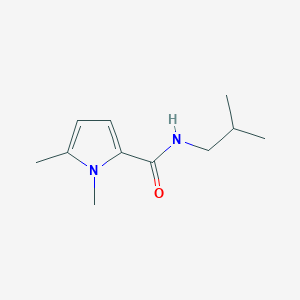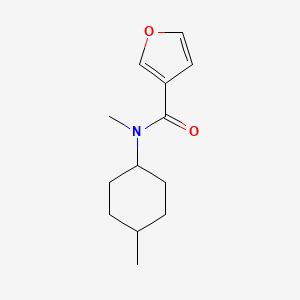
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound belongs to the class of cathinones and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mecanismo De Acción
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone acts on the endocannabinoid system by binding to the CB1 and CB2 receptors, which are located throughout the body. This binding leads to the activation of various signaling pathways, resulting in the modulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
Studies have shown that (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone has a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant properties. It has also been shown to increase appetite and induce sedation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. However, the limited availability of this compound and its potential for abuse are major limitations.
Direcciones Futuras
Future research on (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone should focus on its potential therapeutic applications in the treatment of various medical conditions. Further studies are needed to determine the optimal dosage and administration route of this compound. Additionally, more research is needed to investigate the long-term effects of (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone on the endocannabinoid system and its potential for abuse.
Métodos De Síntesis
The synthesis of (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-bromo-2-methylpyrrole with 4-methylpiperidin-1-ylmethanone in the presence of a catalyst. The resulting compound is purified through chromatography and recrystallization to obtain a pure product.
Aplicaciones Científicas De Investigación
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone has been studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-3-5-15(6-4-9)12(16)11-7-10(13)8-14(11)2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQXOMJDJHSFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)


![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)





![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)
